molecular formula C16H16BrNO3 B2604823 Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 64260-89-5

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2604823
CAS No.: 64260-89-5
M. Wt: 350.212
InChI Key: SWEOKIGHFFOGLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate: is an organic compound with the molecular formula C16H16BrNO3 It is a derivative of benzoic acid and contains both bromine and hydroxyl functional groups

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with and .

    Reaction Conditions: The reaction involves the condensation of ethyl 4-aminobenzoate with 5-bromo-2-hydroxybenzaldehyde in the presence of a suitable catalyst, such as or , under reflux conditions.

    Purification: The product is then purified using techniques such as or to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as in the presence of a .

    Substitution: The bromine atom can be substituted with various nucleophiles, such as or , under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

    Substitution: Reagents like or .

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

  • Ethyl 4-[(2-hydroxybenzyl)amino]benzoate
  • Ethyl 4-[(4-bromo-2-hydroxybenzyl)amino]benzoate
  • Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate

Comparison:

  • Ethyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
  • The hydroxyl group in the 2-position can enhance its ability to form hydrogen bonds, affecting its solubility and interaction with biological targets.
  • The presence of different substituents (e.g., bromine, chlorine) can lead to variations in the compound’s chemical and physical properties, making it suitable for different applications.

Properties

IUPAC Name

ethyl 4-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO3/c1-2-21-16(20)11-3-6-14(7-4-11)18-10-12-9-13(17)5-8-15(12)19/h3-9,18-19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOKIGHFFOGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.